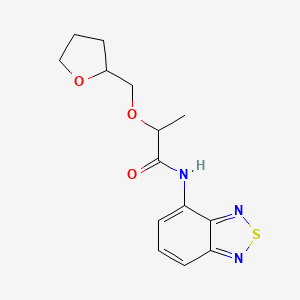
N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide is a synthetic organic compound that features a benzothiadiazole moiety linked to a propanamide group through an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with a halogenated benzothiadiazole intermediate.
Formation of the Propanamide Group: The final step involves the amidation reaction, where the oxolane-substituted benzothiadiazole reacts with a suitable amine derivative to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiadiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the benzothiadiazole ring can lead to the formation of dihydrobenzothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the benzothiadiazole ring.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole or oxolane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzothiadiazole moiety is known for its bioactivity, and the compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, particularly in materials science, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways. The benzothiadiazole ring can intercalate with DNA or inhibit enzyme activity.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the benzothiadiazole ring, which can facilitate electron transport.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2,1,3-benzothiadiazol-4-yl)-2-(tetrahydrofuran-2-ylmethoxy)propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide is unique due to the specific combination of the benzothiadiazole core, oxolane ring, and propanamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(oxolan-2-ylmethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(20-8-10-4-3-7-19-10)14(18)15-11-5-2-6-12-13(11)17-21-16-12/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNWIXFSMBNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=NSN=C21)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














